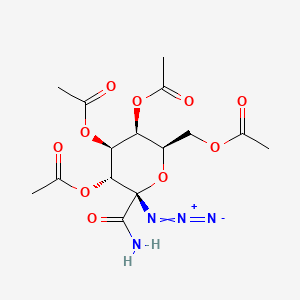

C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“C-(2,3,4,6-Tetra-O-acetyl-1-azido-1-deoxy-A-D-galactopyranosyl)formamide” is a compound used in proteomics research . It is a derivative of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide .

Synthesis Analysis

The synthesis of this compound involves the use of single emulsion solvent evaporation and the nanoprecipitation method . The compound is also related to the synthesis of 1-Deoxy-D-galacto-heptulose .Molecular Structure Analysis

The glucopyranosyl ring appears in a regular (4)C(1) chair conformation with all the substituents in equatorial positions, except for the anomeric azide group, which adopts an axial orientation .Chemical Reactions Analysis

This compound is used in click chemistry reactions . Click chemistry is a type of chemical reaction that is popular for its high yield of 1,4-disubstituted triazoles .Physical And Chemical Properties Analysis

The compound is in the form of crystals . It has an empirical formula of C15H18N4O9 and a molecular weight of 398.32 . The optical activity is [α]/D 39.0±2.0°, c = 1 in ethanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Derivatives

The compound has been utilized as a precursor in the synthesis of various derivatives, including inhibitors of β-D-galactosidase from Escherichia coli. For instance, a study by Kiss and Somsák (1996) detailed the preparation of acetylated derivatives and their subsequent evaluation as inhibitors, highlighting the compound's utility in enzyme inhibition studies. The research demonstrated that modifications to the sugar ring, aglycon basicity, and hydrophobicity significantly influence inhibitory activity, suggesting the compound's role in developing potent enzyme inhibitors (Kiss & Somsák, 1996).

Chemical Transformations and Glycosylation Studies

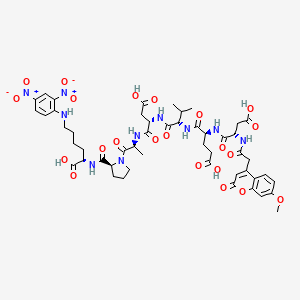

Further chemical transformations of the compound have been explored to synthesize anomeric α-amino acids and their incorporation into oligopeptides. Czifrák et al. (2011) discussed the use of peracetylated or perbenzoylated derivatives in reactions to produce N-acyl-1-cyano-D-glycopyranosylamines, which are pivotal in the synthesis of di- and tripeptides of anomeric α-amino acids. This study underscores the compound's versatility in glycosylation reactions and its potential in peptide synthesis (Czifrák et al., 2011).

Development of Novel Compounds

Additionally, the compound has been instrumental in the development of novel compounds with specific functionalities. For example, photoamidation reactions involving similar structures have led to the synthesis of unique carbohydrate derivatives with potential applications in medicinal chemistry and biochemical research. Studies such as those by Rosenthal and Ratcliffe (1976) provide insights into the photochemical addition of formamide to related substrates, yielding compounds with varied applications in the synthesis of bioactive molecules (Rosenthal & Ratcliffe, 1976).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24)/t10-,11+,12+,13-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQSHUZKGGRDHD-KDBYPZKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)